molecular formula C11H10FNO3 B2656202 Methyl 3-fluoro-4-(prop-2-enamido)benzoate CAS No. 2088717-73-9

Methyl 3-fluoro-4-(prop-2-enamido)benzoate

Cat. No.: B2656202
CAS No.: 2088717-73-9
M. Wt: 223.203
InChI Key: NDVKXBQDTJIINJ-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(prop-2-enamido)benzoate is an organic compound with the molecular formula C11H10FNO3 It is a derivative of benzoic acid, featuring a fluorine atom at the 3-position and a prop-2-enamido group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-(prop-2-enamido)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluorobenzoic acid.

    Esterification: The carboxylic acid group of 3-fluorobenzoic acid is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form methyl 3-fluorobenzoate.

    Amidation: The ester is then reacted with prop-2-enamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(prop-2-enamido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The enamido group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used for hydrolysis.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for the reduction of the enamido group.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Hydrolysis: The major product is 3-fluoro-4-(prop-2-enamido)benzoic acid.

    Reduction: The major product is 3-fluoro-4-(prop-2-enamido)benzylamine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may be studied for their biological activity.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-(prop-2-enamido)benzoate would depend on its specific application. In general, the compound may interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and small size.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluorobenzoate: Lacks the enamido group, making it less versatile in certain reactions.

    Methyl 4-(prop-2-enamido)benzoate: Lacks the fluorine atom, which may affect its reactivity and binding properties.

Uniqueness

Methyl 3-fluoro-4-(prop-2-enamido)benzoate is unique due to the presence of both the fluorine atom and the prop-2-enamido group

Properties

IUPAC Name

methyl 3-fluoro-4-(prop-2-enoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-3-10(14)13-9-5-4-7(6-8(9)12)11(15)16-2/h3-6H,1H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVKXBQDTJIINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC(=O)C=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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